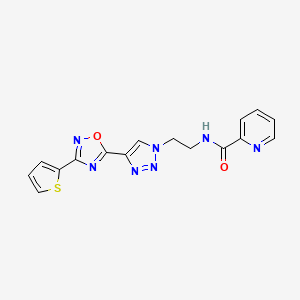

N-(2-(4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C16H13N7O2S and its molecular weight is 367.39. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Die komplexe Struktur der Verbindung macht sie zu einem attraktiven Kandidaten für die Arzneimittelforschung. Forscher haben ihr Potenzial als Antikrebsmittel, entzündungshemmendes Medikament, antimikrobielles Mittel und Antihypertensivum untersucht. Beispielsweise dient Suprofen, das ein 2-substituiertes Thiophen-Gerüst enthält, als nichtsteroidales Antiphlogistikum. Zusätzlich wirkt Articain, mit einer 2,3,4-trisubstituierten Thiophenstruktur, in Europa als spannungsgesteuerter Natriumkanalblocker und Zahnästhetikum .

Organische Halbleiter und Elektronik

Thiophenderivate tragen signifikant zur organischen Elektronik bei. Sie spielen eine entscheidende Rolle in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs). Das π-konjugierte System in Thiophenen ermöglicht einen effizienten Ladungstransport, was sie zu wertvollen Komponenten in elektronischen Geräten macht .

Korrosionsschutz

Thiophenderivate finden Anwendung in der industriellen Chemie als Korrosionsschutzmittel. Ihre Fähigkeit, Metalle vor Korrosion zu schützen, macht sie in verschiedenen Bereichen, einschließlich Materialwissenschaften und Ingenieurwesen, unerlässlich .

Fungizide Aktivität

Aktuelle Forschung hat N-(Thiophen-2-yl) Nicotinamid-Derivate auf ihre fungiziden Eigenschaften untersucht. Diese Verbindungen weisen eine ausgezeichnete Aktivität gegen Gurken-Falschen Mehltau (CDM) auf, der durch Pseudoperonospora cubensis verursacht wird. Einige Derivate zeigen auch vielversprechende Effekte gegen andere Pilzpathogene .

Kristallographie und Strukturuntersuchung

Die Kristallstrukturen von Thiophenderivaten liefern wertvolle Einblicke in ihre Eigenschaften und ihr Verhalten. Forscher verwenden Techniken wie Röntgenkristallographie, um ihre dreidimensionale Anordnung zu bestimmen und ihre Wechselwirkungen mit anderen Molekülen zu verstehen .

Synthetische Strategien und Heterocyclisierung

Die Synthese von Thiophenderivaten umfasst verschiedene Methoden, darunter Gewald-, Paal-Knorr-, Fiesselmann- und Hinsberg-Reaktionen. Diese Ansätze ermöglichen es Wissenschaftlern, diverse Thiophen-basierte Verbindungen für weitere Untersuchungen zugänglich zu machen .

Zusammenfassend lässt sich sagen, dass „N-(2-(4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamid” ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen bietet, von der Arzneimittelentwicklung bis zur Materialwissenschaft. Seine einzigartige Struktur und vielseitige Anwendungen faszinieren weiterhin Forscher weltweit. 🌟 .

Wirkmechanismus

Target of Action

The compound, also known as N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide, is a complex molecule with multiple functional groupsBased on the presence of thiophene , oxadiazole , and triazole moieties, it can be inferred that the compound might interact with a variety of biological targets.

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities . Oxadiazole derivatives have been reported to show potential as acetylcholine receptor nematicides . Triazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal effects .

Biochemical Pathways

For instance, thiophene derivatives are known to interact with various enzymes and receptors, thereby affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s lipophilic nature, conferred by the thiophene and triazole moieties, might facilitate its absorption and distribution in the body .

Result of Action

Based on the known activities of thiophene, oxadiazole, and triazole derivatives, it can be speculated that the compound might exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and nematicidal activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide generally involves multi-step organic reactions. Initial steps often include the preparation of intermediate heterocyclic rings through cyclization reactions. Thiophene can be synthesized from various starting materials like butane and sulfur sources through cyclization reactions. For the formation of the oxadiazole ring, cyclization reactions using hydrazine derivatives and carboxylic acids are common. Triazoles are typically prepared via azide-alkyne cycloaddition reactions in the presence of copper (Cu) catalysts. Subsequent linkage of these heterocycles with ethyl and picolinamide groups can be achieved through nucleophilic substitution or amide coupling reactions using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production typically scales up the laboratory methods, often optimizing conditions to increase yield and reduce costs. This involves precise control of reaction conditions like temperature, pressure, solvent selection, and purification techniques. Continuous flow chemistry and high-throughput methods are also employed to enhance efficiency in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, leading to sulfoxides or sulfones.

Reduction: The oxadiazole and triazole rings are relatively stable under reductive conditions, but reduction reactions can target other functional groups present in the compound.

Substitution: Substitution reactions on the thiophene ring can be carried out with electrophiles, forming diverse derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitronium ion.

Major Products: Depending on the specific reaction conditions, oxidation can yield sulfoxides or sulfones, reduction might lead to deoxygenated derivatives, and substitutions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide has multifaceted applications across several scientific domains:

Chemistry: Used as a building block for the synthesis of complex molecules, particularly in heterocyclic chemistry.

Biology: Exhibits potential as a bioactive compound, interacting with various biological targets.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Employed in the design of advanced materials with specific electronic, optical, or catalytic properties.

Mechanism of Action: The biological effects of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. For instance, the compound might inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The precise mechanism can vary depending on the biological context and the specific target involved.

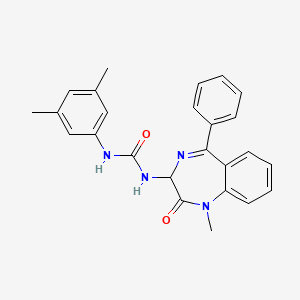

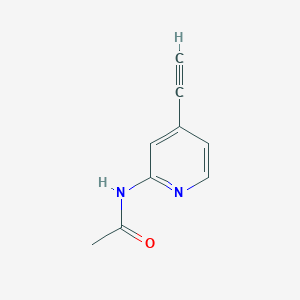

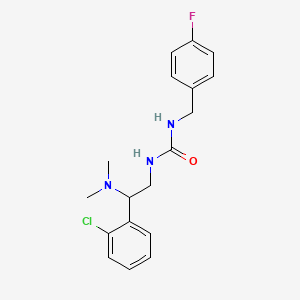

Comparison with Similar Compounds: N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide stands out due to its intricate molecular architecture, which offers a unique set of properties. Other similar compounds include:

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: Differing by the picolinamide group's replacement with benzamide, this compound shares some structural similarities but exhibits different biological activities.

N-(2-(4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide:

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide's combination of thiophene, oxadiazole, and triazole rings with picolinamide makes it unique and valuable for various scientific investigations and applications.

Eigenschaften

IUPAC Name |

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCPVVOMYDFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2402092.png)

![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2402094.png)

![2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2402100.png)

![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)

![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)